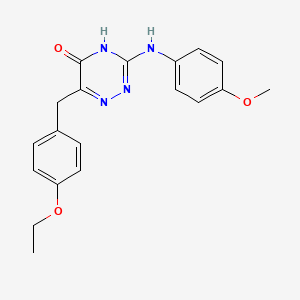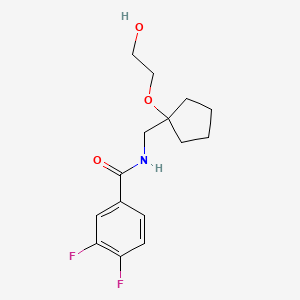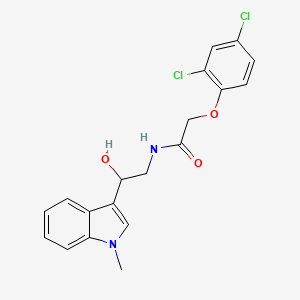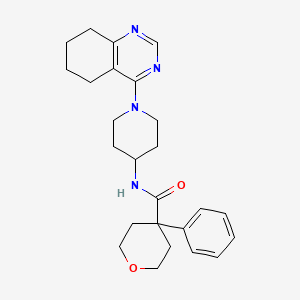![molecular formula C27H27N3O2 B2572340 4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-90-6](/img/structure/B2572340.png)
4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as "MPBP" and is known for its unique chemical structure and potential therapeutic applications.
作用機序
The exact mechanism of action of MPBP is not fully understood. However, it is believed to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. MPBP has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also modulates the activity of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in learning and memory.
Biochemical and Physiological Effects:
MPBP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant properties. MPBP has also been found to modulate the activity of glutamate receptors, which may be responsible for its anticonvulsant and anxiolytic effects.
実験室実験の利点と制限
One of the main advantages of using MPBP in lab experiments is its unique chemical structure and potential therapeutic applications. MPBP has been found to exhibit a range of pharmacological effects, making it a versatile compound for studying various neurological disorders. However, one of the limitations of using MPBP is its limited availability and high cost. This may make it difficult for researchers to obtain and use in their experiments.
将来の方向性
There are several future directions for research involving MPBP. One area of interest is its potential use in treating cognitive impairments associated with Alzheimer's disease. MPBP has been shown to improve memory and learning in animal models of Alzheimer's disease, making it a promising compound for further study. Another area of interest is its potential use in treating schizophrenia. MPBP has been found to exhibit antipsychotic properties, and further research may reveal its efficacy in treating this disorder. Additionally, more research is needed to fully understand the mechanism of action of MPBP and its potential use in treating other neurological disorders.
合成法
The synthesis of MPBP involves a series of chemical reactions starting with the reaction of 2-methylphenol with propylene oxide to form 2-methylphenyl-3-propoxy-1-propanol. This intermediate is then reacted with 1,2-dibromoethane to form 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol. The final step involves the reaction of 1-(2-methylphenoxy)-3-(propoxy)propan-2-ol with 1-phenylpyrrolidin-2-one and potassium carbonate to form MPBP.
科学的研究の応用
MPBP has been studied extensively for its potential therapeutic applications in various fields. It has been found to exhibit antipsychotic, anticonvulsant, and anxiolytic properties. MPBP has also been studied for its potential use as an antidepressant and for treating cognitive impairments associated with Alzheimer's disease.
特性
IUPAC Name |
4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-20-10-5-8-15-25(20)32-17-9-16-29-24-14-7-6-13-23(24)28-27(29)21-18-26(31)30(19-21)22-11-3-2-4-12-22/h2-8,10-15,21H,9,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQGSXPKGKIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2572257.png)

![4-{[(2-Isopropyl-5-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2572262.png)
![3,4,7,9-Tetramethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2572263.png)
![3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B2572266.png)



![Methyl 6-isopropyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2572271.png)


![1-[6-({2-[(4-chloro-2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2572275.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2572277.png)
